Levamisole phosphate

Description

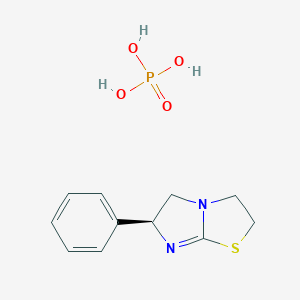

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMFDPTLWDHKP-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185890 | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32093-35-9 | |

| Record name | Levamisole phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Studies

Established Synthetic Routes and Methodologies

The synthesis of levamisole (B84282) is fundamentally the synthesis of its racemic parent compound, tetramisole (B1196661), which is then typically resolved into its constituent enantiomers. nbinno.comgoogle.com The core of these syntheses involves the construction of the fused imidazothiazole ring system.

Imidazothiazole Ring Formation Approaches

Several methods have been established for the creation of the 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole core. The key is the cyclization process that forms the fused imidazole (B134444) ring onto a thiazolidine (B150603) precursor.

Common synthetic strategies include:

Reaction of α-bromoacetophenone with 2-imino-1,3-thiazolidine : This route begins with the reaction of these two starting materials to form an intermediate, 3-phenacyl-2-imino-1,3-thiazolidine. Subsequent chemical transformations, including reduction of the ketone group and cyclization, lead to the formation of the imidazothiazole ring structure. chemicalbook.com

Use of Styrene (B11656) Oxide : An alternative approach utilizes styrene oxide as the starting material. It is reacted with 2-imino-1,3-thiazolidine to produce 3-(2-phenyl-2-hydroxyethyl)-2-imino-1,3-thiazolidine. This intermediate is then treated with reagents like thionyl chloride to facilitate the cyclization that forms the final ring system. chemicalbook.com

Reaction involving 2-phenylaziridine : A stereospecific synthesis has been reported that involves the reaction of 2-substituted thiazolidines with an optically active 2-phenylaziridine, followed by ring closure to yield levamisole. google.com

| Starting Material 1 | Starting Material 2 | Key Step | Product |

| α-bromoacetophenone | 2-imino-1,3-thiazolidine | Cyclization via heating in acetic anhydride | Tetramisole chemicalbook.com |

| Styrene oxide | 2-imino-1,3-thiazolidine | Treatment with thionyl chloride and then acetic anhydride | Tetramisole chemicalbook.com |

| (R)-2-chloro-N-(2-chloroethyl)-2-phenylethan-1-amine | Thiourea | Heating with sodium hydroxide | Levamisole chemicalbook.com |

Stereoselective Synthesis of the Levorotatory Isomer

The biological activity of tetramisole resides almost exclusively in its (S)-(-)-enantiomer, levamisole. chiralpedia.com Therefore, obtaining the pure levorotatory isomer is a critical aspect of its synthesis. Most industrial syntheses produce the racemic mixture, tetramisole, which must then be separated. google.com

Chiral Resolution : The most common method for isolating levamisole is the resolution of racemic tetramisole. nbinno.comgoogle.com This is achieved by using a chiral resolving acid in an aqueous medium. The acid forms a salt with one of the enantiomers, which then crystallizes from the solution, allowing for its separation from the other enantiomer. google.com

Direct Stereoselective Synthesis : To avoid the resolution step, methods for the direct synthesis of levamisole have been developed. One such approach involves an asymmetric Strecker reaction as the key step, which generates a chiral α-aminonitrile intermediate with high enantiomeric excess (90% ee). thieme-connect.com This intermediate is then converted through several steps into levamisole. Another reported stereoselective synthesis involves the condensation of optically active α-phenylethylenediamine with carbon disulfide, followed by reaction with ethylene (B1197577) bromide. google.com A chemoenzymatic synthesis has also been described, which uses a lipase-mediated resolution of an earlier intermediate, 3-hydroxy-3-phenylpropanenitrile, to achieve the desired stereochemistry. nih.gov

Development of Novel Levamisole Analogues and Derivatives

In research contexts, the levamisole scaffold serves as a starting point for the development of new molecules with potentially different biological activities.

N-Alkylation and Other Structural Modifications

The core imidazothiazole structure of levamisole can be chemically modified to create a library of new compounds. hilarispublisher.com Research has focused on synthesizing derivatives by modifying the core structure to produce related, but distinct, heterocyclic systems. For example, the imidazo[2,1-b] nbinno.comchemicalbook.comhilarispublisher.comthiadiazole nucleus has been a target of synthesis, starting from levamisole-related synthons. hilarispublisher.comhilarispublisher.com This involves multi-step reactions to build a new thiadiazole ring fused to the imidazole portion of the original structure. hilarispublisher.com Such modifications allow for the introduction of various substituents at the 2nd, 5th, and 6th positions of the new ring system. hilarispublisher.comhilarispublisher.com

Structure-Activity Relationship (SAR) Investigations in Research Contexts

The synthesis of novel levamisole analogues is primarily driven by the desire to investigate structure-activity relationships (SAR). By creating a series of related compounds with systematic structural changes, researchers aim to understand how specific chemical features influence the molecule's biological effects. For instance, the synthesis of various 2-naphthyl-6-aryl-imidazo[2,1-b] nbinno.comchemicalbook.comhilarispublisher.com-thiadiazole derivatives was undertaken to evaluate them for potential anticancer activity. hilarispublisher.com The evaluation of these novel compounds against various cell lines helps to identify which structural modifications lead to enhanced or novel biological activities. hilarispublisher.comhilarispublisher.com

Optimization of Synthetic Yields and Purity Assessment Methodologies

Efficiency and purity are paramount in chemical synthesis. Research has been conducted to optimize the reaction conditions for producing levamisole and to develop robust methods for assessing its purity.

One reported synthetic method, involving the cyclization of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride, achieved a yield of 98.50% and a purity of 98.62% by carefully controlling the reaction temperature and pH. chemicalbook.com Another method, starting from (R)-3-(2-chloro-2-phenylethyl)thiazolidin-2-imine, reported a yield of 92%. chemicalbook.com A patented method for preparing levamisole hydrochloride from L-tetramisole focuses on achieving high yield and stable quality by using isopropanol (B130326) as a solvent, adding an antioxidant, and controlling the final pH by introducing hydrogen chloride gas. google.com

Purity assessment, particularly chiral purity, is critical. Enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to accurately quantify levamisole and its enantiomer, dexamisole, in various samples. nih.gov These methods use a chiral column to achieve baseline separation of the two enantiomers, allowing for precise determination of the enantiomeric ratio. researchgate.net

| Starting Material | Key Optimization Parameter(s) | Reported Yield | Reported Purity |

| (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone HCl | Temperature control (45-50°C), pH adjustment (9.5-10.5) | 98.50% | 98.62% chemicalbook.com |

| (R)-3-(2-chloro-2-phenylethyl)thiazolidin-2-imine | Reflux reaction for 2 hours | 92% | Not Specified chemicalbook.com |

| (R)-2-chloro-N-(2-chloroethyl)-2-phenylethan-1-amine | Heating to 80-90°C for 5 hours | 88% | Not Specified chemicalbook.com |

| L-tetramisole | Use of antioxidant, pH control (4-5) | High Yield | Stable Quality google.com |

Molecular Mechanisms of Action

Anthelmintic Action at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Levamisole (B84282) phosphate (B84403) exerts its primary anthelmintic effect by acting as a selective agonist at nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes. crimsonpublishers.combiologymedjournal.com This interaction leads to the opening of non-selective cation channels, resulting in depolarization of the muscle membrane, an influx of calcium, and subsequent muscle contraction. nih.gov The sustained activation of these receptors, without rapid degradation like the endogenous neurotransmitter acetylcholine, leads to a state of spastic paralysis in the worm, facilitating its expulsion from the host's gastrointestinal tract. cambridge.orgihmc.usresearchgate.net

Research has identified multiple subtypes of nAChRs in nematodes, with levamisole showing preferential agonistic activity towards the L-subtype (levamisole-sensitive). plos.orgdrugbank.comnih.gov Studies on various nematode species, including the model organism Caenorhabditis elegans and parasitic species like Ascaris suum, have confirmed the existence of distinct nAChR subtypes with differing pharmacological sensitivities. plos.orgplos.org For instance, in A. suum, three main subtypes have been described: the L-subtype, most sensitive to levamisole and pyrantel; the N-subtype, more sensitive to nicotine (B1678760) and oxantel; and the B-subtype, which is most sensitive to bephenium. plos.orgcapes.gov.br This selective action on the L-subtype is a key element of levamisole's mechanism. plos.orgnih.gov In C. elegans, the L-type receptor is a complex pentamer composed of several different subunits. pnas.org

The binding of levamisole to L-subtype nAChRs on the postsynaptic membrane of nematode muscle cells triggers the opening of the associated ion channels. nih.govihmc.us This leads to an influx of cations, primarily sodium and calcium, causing a sustained depolarization of the muscle cell membrane. nih.govihmc.usnih.gov This prolonged depolarization results in uncontrolled muscle contractions, leading to a state of spastic paralysis. crimsonpublishers.combiologymedjournal.comcambridge.orgihmc.us Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, levamisole is not readily broken down, leading to persistent receptor activation and paralysis. cambridge.org This paralysis prevents the nematode from maintaining its position within the host's gut, leading to its expulsion. researchgate.net

The diversity of nAChR subunits in nematodes is extensive, with the genome of C. elegans predicting 29 such genes. pnas.org This genetic diversity allows for the formation of a large number of potential receptor subtypes, although the actual number expressed is likely more restricted. cambridge.org The specific combination of subunits determines the pharmacological properties of the receptor. For example, in A. suum, varying the ratio of two subunits, Asu-UNC-38 and Asu-UNC-29, can produce receptors with pharmacological profiles resembling either the native N-type or L-type receptors. plos.org When the ratio favors Asu-UNC-29, the resulting receptor is more sensitive to levamisole, acting as a full agonist, while nicotine is only a partial agonist, characteristic of the L-subtype. plos.org Conversely, a higher ratio of Asu-UNC-38 results in a receptor where nicotine is a full agonist and levamisole is a partial agonist, similar to the N-subtype. plos.org This demonstrates a remarkable plasticity in receptor function based on subunit expression levels, which can vary between different nematode species and even developmental stages. cambridge.orgconicet.gov.ar This species-specific difference in receptor composition and sensitivity is an important factor in the efficacy of levamisole against different parasitic nematodes. mdpi.com

A crucial aspect of levamisole's utility as an anthelmintic is its selective toxicity towards nematodes over their mammalian hosts. This selectivity arises from significant molecular differences between nematode and mammalian nAChRs. nih.govnih.gov While levamisole can activate mammalian muscle AChRs, it does so with much lower efficacy, acting as a weak agonist. nih.gov The peak current induced by levamisole in mammalian AChRs is only about 3% of that activated by acetylcholine. nih.gov

Specific amino acid residues within the nAChR alpha subunits play a critical role in determining the differential sensitivity to levamisole. nih.gov A key residue identified is at position 153 in the alpha subunit. In mammalian muscle AChRs, this position is occupied by a glycine (B1666218) residue (αGly-153). nih.gov In contrast, the homologous position in the nematode UNC-38 subunit, a component of the levamisole-sensitive receptor, contains a glutamic acid. cambridge.orgcore.ac.uk Experimental replacement of the glycine at position 153 in the mammalian receptor with a glutamic acid significantly increases the efficacy of levamisole in activating the channel. nih.govresearchgate.net This single amino acid substitution demonstrates that αGly-153 is a key molecular determinant for the low efficacy of levamisole at mammalian muscle AChRs. nih.gov

Interactive Data Tables

| Receptor Type | Agonist | Relative Efficacy | Key Findings | Citations |

|---|---|---|---|---|

| Nematode L-Subtype nAChR | Levamisole | Full Agonist | Preferentially activates L-subtype receptors, leading to spastic paralysis. | plos.orgdrugbank.com |

| Nematode N-Subtype nAChR | Levamisole | Partial Agonist | Less sensitive to levamisole compared to the L-subtype. | plos.org |

| Mammalian Muscle nAChR | Levamisole | Weak Agonist | Peak current is ~3% of that induced by acetylcholine. | nih.gov |

| Mammalian Muscle nAChR | Acetylcholine | Full Agonist | Endogenous neurotransmitter with high efficacy. | nih.gov |

| Receptor | Subunit/Residue | Effect on Levamisole Action | Citations |

|---|---|---|---|

| Mammalian Muscle nAChR | αGly-153 | Contributes to the low efficacy of levamisole. | nih.gov |

| Mutated Mammalian nAChR | αG153E (Glycine to Glutamic Acid) | Significantly increases the efficacy of levamisole. | cambridge.orgnih.gov |

| Nematode nAChR (C. elegans) | UNC-38 (contains Glutamic Acid at homologous position) | Contributes to the high sensitivity to levamisole. | cambridge.orgcore.ac.uk |

Molecular Basis of Differential Sensitivity Between Nematode and Mammalian Receptors

Immunomodulatory Mechanisms at the Cellular and Molecular Level

Levamisole's effects on the immune system are complex, often described as restoring depressed immune function rather than stimulating responses to above-normal levels. drugbank.com It achieves this by modulating the activity of key immune cells, including T-lymphocytes and macrophages, through various cellular and molecular pathways. drugbank.comresearchgate.net

Modulation of T-Lymphocyte Activation and Proliferation

Levamisole has been shown to enhance T-cell responses by stimulating their activation and proliferation. drugbank.comncats.io However, recent studies suggest a more nuanced role, where it can also act as an immunosuppressive agent by directly affecting T-cell activation and proliferation under certain conditions. biorxiv.orgnih.gov

Levamisole treatment has demonstrated the ability to inhibit the proliferation of both CD4+ (T helper) and CD8+ (cytotoxic) T cells to a similar extent. biorxiv.org This inhibition is accompanied by a significant reduction in the expression of the early activation marker CD69 on both T-cell subsets. biorxiv.org In contrast, some studies in animal models have reported an increase in the CD4+ population in the spleen and an upregulatory effect on CD8+ cells in the thymus and spleen following levamisole administration. spandidos-publications.com This suggests that the effect of levamisole on T-cell populations can be context-dependent.

Furthermore, levamisole influences the cytokine profile of T-cells. It has been found to reduce the secretion of pro-inflammatory cytokines associated with T-cell activation, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.orgnih.gov Conversely, the production of IL-4 and IL-13 has been observed to increase with levamisole treatment. biorxiv.orgnih.gov In some experimental settings, levamisole has been shown to upregulate the mRNA expression of IL-2, IL-4, and IL-5 in leukocytes. spandidos-publications.comspandidos-publications.com

Gene expression profiling has revealed that levamisole significantly impacts genes involved in cell cycle progression in human T-cells. biorxiv.orgnih.gov Treatment with levamisole leads to the downregulation of numerous genes essential for the cell cycle, confirming its suppressive effects on proliferation. biorxiv.orgbiorxiv.orgresearchgate.net Specifically, levamisole has been shown to induce a cell-cycle arrest in the mid-S phase, indicating an interference with DNA synthesis and the activation of an intra-S-phase checkpoint. biorxiv.org

Table 1: Effect of Levamisole on T-Cell Cycle and Associated Gene Expression

| Parameter | Effect of Levamisole Treatment | Supporting Evidence |

| Cell Cycle Progression | Induces mid-S phase arrest | biorxiv.org |

| Gene Expression | Downregulation of genes involved in cell cycle progression | biorxiv.orgnih.govresearchgate.net |

| Gene Expression | Upregulation of genes associated with p53 activation and cell cycle arrest | biorxiv.orgbiorxiv.org |

A key mechanism underlying levamisole's effect on T-cells is the induction of a DNA damage response. biorxiv.orgnih.gov Treatment with levamisole leads to the formation of γH2AX-foci and the phosphorylation of CHK1, both markers of DNA damage. biorxiv.orgnih.gov This, in turn, activates the tumor suppressor protein p53, as evidenced by its phosphorylation and the increased expression of its target genes. biorxiv.orgnih.gov

The activation of the p53 pathway by levamisole has significant consequences for T-cell fate. It upregulates the expression of the Fas cell surface death receptor (FAS), sensitizing activated T-cells to Fas-mediated apoptosis. biorxiv.orgnih.gov Studies on cancer cell lines have also shown that a derivative of levamisole can induce a dose-dependent upregulation of p53, leading to the activation of the extrinsic apoptosis pathway through the FAS and FAS-L system. plos.org This process involves the cleavage of CASPASE-8 and subsequent activation of CASPASE-3. plos.org In vascular endothelial cells, levamisole has been observed to increase the expression of p21, a p53 target and inhibitor of cyclin-dependent kinases, while reducing the expression of p53 mRNA and protein. nih.gov

Potentiation of Monocyte and Macrophage Functions

Levamisole is known to potentiate the functions of monocytes and macrophages, key cells of the innate immune system. drugbank.comresearchgate.netncats.io

Multiple studies have demonstrated that levamisole enhances the phagocytic activity and chemotaxis of monocytes and macrophages. drugbank.comresearchgate.netncats.io This enhancement of phagocytosis has been observed in various species, including humans and fish. researchgate.netnih.govbdvets.org For instance, levamisole has been shown to increase the phagocytic index and phagocytic percentage in calves suffering from respiratory diseases. ekb.eg In vitro studies have confirmed that levamisole enhances the chemotactic response of polymorphonuclear leukocytes. avma.org This stimulatory effect on chemotaxis is further enhanced by the presence of freshly prepared serum. avma.org The protective effect of levamisole against bacterial infections is linked to this enhancement of monocyte phagocytosis. nih.govbdvets.org

Influence on Cytokine Production and Immune Response Pathways

Levamisole phosphate demonstrates significant immunomodulatory effects by influencing the production of various cytokines and directing the nature of the immune response. This regulation is crucial in its mechanism of action, particularly in shifting the balance between different T helper (Th) cell responses.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-4, IL-13)

Levamisole has been shown to modulate a range of both pro-inflammatory and anti-inflammatory cytokines. It can enhance the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are characteristic of a Th1-type immune response. nih.govjidc.org For instance, treatment with levamisole has been observed to increase IFN-γ levels, indicating an activation of Th1 cells. spandidos-publications.com In some contexts, it also modulates pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govjidc.org

Conversely, levamisole can also influence cytokines associated with a Th2 response, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). biorxiv.org Some studies have reported a decrease in IL-4, supporting the notion of a shift away from a Th2 response. jidc.org However, other research has surprisingly found that levamisole treatment can lead to a significant increase in the production of IL-4 and IL-13 in human T cells. biorxiv.org This suggests a complex and context-dependent regulatory role. Additionally, levamisole has been shown to induce the production of the anti-inflammatory cytokine IL-10 by dendritic cells. nih.gov

Table 1: Effect of Levamisole on Cytokine Production

| Cytokine | Effect | Associated Immune Response | Reference(s) |

|---|---|---|---|

| IL-2 | Increased Secretion | Pro-inflammatory (Th1) | nih.gov |

| TNF-α | Regulated Release | Pro-inflammatory | nih.gov |

| IFN-γ | Increased Secretion | Pro-inflammatory (Th1) | jidc.orgspandidos-publications.com |

| IL-4 | Decreased/Increased Production | Anti-inflammatory (Th2) | jidc.orgbiorxiv.org |

| IL-13 | Increased Production | Anti-inflammatory (Th2) | biorxiv.org |

| IL-6 | Regulated Release | Pro-inflammatory | nih.govjidc.org |

| IL-10 | Increased Production | Anti-inflammatory | nih.gov |

Effects on Th1/Th2 Cell Ratios

A central aspect of levamisole's immunomodulatory action is its ability to shift the balance between Th1 and Th2 cell-mediated immunity. bdvets.org Numerous studies suggest that levamisole promotes a shift from a Th2-dominant response towards a Th1-mediated response. spandidos-publications.combiorxiv.orgnih.gov This is evidenced by its capacity to induce Th1-associated cytokines like IFN-γ while in some cases suppressing Th2 cytokines. jidc.orgspandidos-publications.com For example, in allergic disease models, levamisole has been shown to shift the Th2-dominant immunity toward a Th1 response. spandidos-publications.com This is further supported by findings that levamisole-treated dendritic cells enhance T cell activation towards a Th1 cytokine balance, characterized by higher secretion of IFN-γ. nih.gov However, the effect is not always straightforward, as some research indicates that levamisole can also stimulate the secretion of both Th1 and Th2-related cytokines, suggesting it may act as a broad immune adjuvant. bdvets.org The co-administration of other agents can also influence this balance, potentially modulating levamisole's effects to maintain a balanced Th1/Th2 response. spandidos-publications.comspandidos-publications.com

Investigation of Other Immune Cell Activities (e.g., NK Cells, Neutrophils)

Levamisole's immunological effects extend beyond T-cells to other key immune populations like Natural Killer (NK) cells and neutrophils. While some early reports suggested that levamisole has no significant direct effect on the activation of NK cells nih.gov, other studies in rainbow trout detected stimulated NK cell activity following levamisole administration. Neutrophils, which are crucial first responders in the innate immune system, are also influenced by levamisole. It has been shown to increase neutrophil random motility and chemokinesis (stimulated random migration). nih.gov This effect is linked to the maintenance of intracellular cyclic GMP levels, which may enhance microtubular assembly and, consequently, cell motility. nih.gov Furthermore, levamisole can enhance the phagocytic and chemotactic activities of macrophages. nih.gov

Interaction with Enzymatic Pathways

This compound's biochemical effects include significant interactions with specific enzymatic pathways, most notably its inhibition of alkaline phosphatase.

Inhibition of Alkaline Phosphatase (ALP) Activity

Levamisole is a well-documented inhibitor of alkaline phosphatase (ALP). nih.govnih.govplos.org This inhibition is stereospecific, meaning the levo-isomer (levamisole) is active, while the dextro-isomer (dexamisole) has no effect. nih.gov The inhibition is also reversible. nih.gov Studies have shown that levamisole can decrease serum ALP activity in vivo and inhibit ALP activity in various experimental settings, including cultured bone cells and tissue preparations. nih.govnih.govplos.org For instance, in mice, daily administration of levamisole resulted in a significant dose-dependent inhibition of serum ALP activity, which is mainly of skeletal origin in this species. nih.gov This inhibitory action on ALP is considered a key part of its mechanism, particularly in contexts like bone mineralization. nih.govnih.gov

Specificity and Potency as an ALP Inhibitor

Levamisole acts as a potent and specific inhibitor of certain ALP isoenzymes. It is particularly effective against tissue-nonspecific ALP (TNSALP), also known as the liver/bone/kidney (L/B/K) isoenzyme. scielo.brnih.gov Its inhibitory effect on other isoenzymes, such as intestinal and placental ALPs, is minor. nih.govsigmaaldrich.com This specificity allows it to be used experimentally to distinguish between different ALP isoenzymes. scielo.br The inhibition of TNSALP by levamisole is characterized as uncompetitive. nih.gov The inhibitory constant (Ki) for the hydrolysis of p-nitrophenyl phosphate (pNPP) by ecto-alkaline phosphatase was found to be 45 microM. nih.gov In another context, the Ki value for levamisole as an ALP inhibitor was reported as 16 µM. nih.gov

Table 2: Specificity of Levamisole as an Alkaline Phosphatase Inhibitor

| ALP Isoenzyme | Level of Inhibition by Levamisole | Reference(s) |

|---|---|---|

| Tissue-Nonspecific (L/B/K) ALP | High / Effective | scielo.brnih.gov |

| Placental ALP | Minor / Not significant | nih.govsigmaaldrich.com |

| Intestinal ALP | Minor / Not significant | nih.govsigmaaldrich.com |

| Germ Cell ALP | Not specified, but generally considered a tissue-specific ALP less affected than L/B/K ALP | scielo.br |

Research on Soluble Versus Membrane-Bound Phosphatases

Levamisole is a well-established inhibitor of most isoforms of alkaline phosphatase (AP), a group of enzymes that remove phosphate groups from various molecules. nih.govwikipedia.org However, its inhibitory action is not uniform across all AP isoenzymes, exhibiting a notable distinction between soluble and membrane-bound forms.

Research has demonstrated that levamisole reversibly and uncompetitively inhibits the majority of alkaline phosphatase isoforms, including those from human liver, bone, kidney, and spleen. wikipedia.orgexlibrisgroup.comwikipedia.org This inhibition is stereospecific. nih.gov In contrast, the intestinal and placental isoforms of alkaline phosphatase are barely affected by levamisole at concentrations that strongly inhibit other isoenzymes. exlibrisgroup.comnih.gov This differential inhibition is a key characteristic used in biomedical assays to reduce background alkaline phosphatase activity. wikipedia.org

Studies on neutrophils have further elucidated the distinction between levamisole's effects on different phosphatase types. These cells contain both membrane-bound and soluble phosphatases. The membrane-bound enzyme, which exhibits alkaline pH optima, is inhibited by levamisole. nih.gov Conversely, the soluble phosphatase, which is specific for inositol (B14025) (1,4,5)-trisphosphate and has a neutral pH optimum, is insensitive to levamisole. nih.gov

Further research in chicken liver has identified two phosphatases involved in the hydrolysis of thiamine (B1217682) monophosphate. ukrbiochemjournal.org One is a soluble enzyme with maximal activity at pH 6.0, while the other is a membrane-bound enzyme with a pH optimum of 9.0. ukrbiochemjournal.org The membrane-bound enzyme's activity was significantly inhibited by levamisole in an uncompetitive manner, indicating it is an alkaline phosphatase. ukrbiochemjournal.org In contrast, the soluble thiamine monophosphatase is Mg2+ independent and insensitive to levamisole. ukrbiochemjournal.org

| Enzyme Type | Source | Effect of Levamisole | Reference |

| Membrane-Bound Alkaline Phosphatase | Human Liver, Bone, Kidney, Spleen | Strongly Inhibited | exlibrisgroup.comnih.gov |

| Membrane-Bound Alkaline Phosphatase | Guinea Pig Neutrophils | Inhibited | nih.gov |

| Membrane-Bound Thiamine Monophosphatase | Chicken Liver | Strongly Inhibited | ukrbiochemjournal.org |

| Soluble Alkaline Phosphatase | Guinea Pig Neutrophils | Insensitive | nih.gov |

| Soluble Thiamine Monophosphatase | Chicken Liver | Insensitive | ukrbiochemjournal.org |

| Intestinal Alkaline Phosphatase | Human | Barely Affected | exlibrisgroup.comnih.gov |

| Placental Alkaline Phosphatase | Human | Barely Affected | exlibrisgroup.comnih.gov |

Exploration of Effects on Other Biochemical Signal Transduction Pathways (e.g., PI3K/Akt Pathway, Bcl-associated proteins)

Beyond its direct interaction with phosphatases, levamisole and its derivatives have been shown to influence critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of various cellular processes, and its abnormal activation is common in cancers. mdpi.comnih.gov Studies have indicated that levamisole can modulate this pathway. In a rat model of rheumatoid arthritis, treatment with a median dose of levamisole was found to significantly reduce the expression of PI3K and Akt-related proteins in synovial and ankle joint tissues. mdpi.com This suggests that levamisole may exert its therapeutic effects in certain conditions by downregulating the PI3K/Akt signaling pathway. mdpi.com However, another study investigating a novel levamisole derivative in leukemia cell lines reported an upregulation of AKT after treatment. plos.org Despite this increase in the survival protein, the compound still induced cell death, suggesting a disruption in the balance between pro-apoptotic and anti-apoptotic signals. plos.org

Bcl-associated proteins:

The Bcl-2 family of proteins are key regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. atsjournals.orgoup.com Research on a novel levamisole derivative has demonstrated its ability to modulate the expression of these proteins. plos.org In leukemia cell lines, treatment with this derivative led to an increase in the expression of pro-apoptotic proteins such as PUMA and BAX, as well as the cleavage of BID. plos.org Interestingly, at certain concentrations, an upregulation of the anti-apoptotic proteins BCL2 and BCL-xL was also observed. plos.org This complex interplay suggests that levamisole's influence on apoptosis is not a simple on/off switch but rather a nuanced modulation of the delicate balance between pro- and anti-survival signals within the cell.

Molecular Basis of Anthelmintic Resistance

Genetic and Genomic Characterization of Resistance

The genetic foundation of levamisole (B84282) resistance has been extensively studied, particularly in the model nematode Caenorhabditis elegans and parasitic species like Haemonchus contortus. These studies have pinpointed specific genes and mutations that confer a resistant phenotype.

Genetic screens in C. elegans have identified a significant number of genes that, when mutated, result in levamisole resistance. nih.gov These genes encode not only the subunits of the levamisole-sensitive acetylcholine (B1216132) receptor (L-AChR) but also proteins involved in its assembly, trafficking, and clustering at the neuromuscular junction. oup.comescholarship.org

In the parasitic nematode Haemonchus contortus, a major pathogen in small ruminants, whole-genome sequencing and genetic crosses have identified quantitative trait loci (QTL) associated with levamisole resistance. gla.ac.ukplos.org One of the most significant findings has been the identification of a single nucleotide polymorphism (SNP) in the acr-8 gene, which encodes an nAChR subunit. This SNP results in a serine-to-threonine substitution at position 168 (S168T) and is strongly correlated with levamisole resistance in both laboratory and field isolates. biorxiv.orggla.ac.ukbiorxiv.org The presence of this S168T variant is now considered a predictive marker for levamisole resistance. gla.ac.uknih.gov

Other genetic variations linked to resistance include truncated transcripts of nAChR subunit genes, such as Hco-acr-8b and a truncated form of Hco-unc-63, which are predicted to produce non-functional proteins. nih.govresearchgate.netresearchgate.netresearchgate.net Additionally, a 63-bp indel between exons 2 and 3 of the acr-8 gene has been associated with resistance in some isolates, although its functional impact is less clear. biorxiv.orgresearchgate.net

It's important to note that the genetic basis of levamisole resistance is often complex and can be polygenic, involving multiple genes and variants. iastate.edu

Table 1: Key Genes and Variants Associated with Levamisole Resistance

| Gene | Organism | Variant Type | Consequence | Reference(s) |

|---|---|---|---|---|

| unc-38, unc-29, unc-63, lev-1, lev-8 | C. elegans | Mutation | Loss of L-AChR function | researchgate.netnih.gov |

| acr-8 | H. contortus | S168T SNP | Altered receptor sensitivity | biorxiv.orggla.ac.ukbiorxiv.org |

| acr-8 | H. contortus | Truncated transcript (Hco-acr-8b) | Non-functional subunit | researchgate.netresearchgate.net |

| unc-63 | H. contortus | Truncated transcript | Non-functional subunit | nih.govnih.gov |

| acr-8 | H. contortus | 63-bp indel | Unclear functional impact | biorxiv.orgresearchgate.net |

The primary mechanism of levamisole action is the activation of heteropentameric nAChRs on nematode muscle cells, leading to depolarization, contraction, and spastic paralysis. nih.govplos.org In C. elegans, the L-AChR is composed of five subunits encoded by the genes unc-38, unc-29, unc-63, lev-1, and lev-8. nih.govconicet.gov.ar Mutations in these genes that lead to the loss or alteration of the corresponding subunits can confer resistance. researchgate.netnih.gov

In parasitic nematodes, orthologs of these genes are also crucial. For instance, in H. contortus, the L-AChR is thought to involve subunits like Hco-UNC-29, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8. researchgate.net The S168T variant in Hco-ACR-8, located within a critical region for receptor function, has been shown to significantly reduce the receptor's sensitivity to levamisole. matilda.scienceresearchgate.net When the ACR-8 S168T variant is present, levamisole acts as a partial agonist rather than a full agonist, meaning it is less effective at opening the ion channel. matilda.scienceresearchgate.net

Furthermore, changes in the expression levels of different subunit genes can contribute to resistance. For example, down-regulation of Hco-unc-63a and Hco-unc-29 has been consistently observed in levamisole-resistant isolates of H. contortus. nih.gov This suggests that altering the stoichiometry of the receptor subunits can be a mechanism for reducing drug sensitivity. In Oesophagostomum dentatum, resistance has been linked to decreased transcript abundance of unc-63 and increased abundance of acr-21 and acr-25. iastate.edu

Beyond the receptor subunits themselves, a suite of accessory proteins is essential for the proper assembly, folding, trafficking, and clustering of nAChRs. escholarship.orgwhiterose.ac.ukplos.org Mutations or altered expression of the genes encoding these proteins can indirectly lead to levamisole resistance by reducing the number of functional receptors at the cell surface. nih.gov

Key accessory proteins identified in C. elegans include:

RIC-3: A chaperone protein in the endoplasmic reticulum involved in the folding and assembly of nAChRs. nih.govwhiterose.ac.ukplos.org

UNC-50: A protein in the Golgi apparatus required for the correct trafficking of nAChR subunits. In its absence, subunits are targeted for degradation. nih.govplos.orgwhiterose.ac.uk

UNC-74: A thioredoxin that aids in the correct folding of proteins by promoting disulfide bond formation. nih.govplos.orgwhiterose.ac.uk

LEV-10: A protein that facilitates the clustering of L-AChRs at the neuromuscular junction. whiterose.ac.uknih.gov

MOLO-1: A transmembrane protein that acts as an auxiliary subunit, enhancing the gating of the L-AChR channel. inmg.frresearchgate.net

EMC-6, NRA-2, and NRA-4: These proteins also play roles in receptor expression and assembly within the endoplasmic reticulum. plos.orginmg.fr

The absence or malfunction of these accessory proteins disrupts the normal lifecycle of the nAChR, leading to a reduced number of functional receptors and consequently, resistance to levamisole. whiterose.ac.uksoton.ac.uk

Mechanisms of Reduced Drug Sensitivity

The genetic alterations described above manifest as specific biochemical and physiological changes that reduce the nematode's sensitivity to levamisole. These mechanisms primarily involve changes to the nAChR itself or the downstream signaling cascade.

A primary mechanism of resistance is a reduction in the number of functional L-AChRs on the muscle cell surface. nih.gov This can be a consequence of decreased transcription of subunit genes, as seen with unc-63 and unc-29 in H. contortus, or due to defects in receptor assembly and trafficking caused by mutations in accessory protein genes. nih.govnih.gov

In some cases, resistance is associated with changes in the biophysical properties of the receptor channels. Studies in Oesophagostomum dentatum have shown that levamisole resistance is linked to the loss of a specific subtype of nAChR channel with a conductance of 35 picosiemens (pS). nih.govplos.org This suggests that different receptor subtypes may have varying sensitivities to levamisole, and resistance can arise from a shift in the population of expressed receptors. In C. elegans mutants lacking the LEV-8 subunit, the rate at which the channel opens is decreased, leading to reduced sensitivity. nih.gov

Changes in the amino acid sequence of the nAChR subunits can directly alter the binding affinity and efficacy of levamisole. The S168T substitution in the Hco-ACR-8 subunit of H. contortus is a prime example. matilda.scienceresearchgate.net Functional studies using Xenopus oocytes to express recombinant receptors demonstrated that this single amino acid change significantly reduces the current elicited by levamisole, effectively changing it from a full to a partial agonist. matilda.scienceresearchgate.netresearchgate.net This means that even when levamisole binds to the mutant receptor, it is less effective at causing the conformational change needed to open the ion channel.

In some resistant strains of H. contortus, significantly higher concentrations of acetylcholine and other cholinergic agonists are required to elicit muscle contraction compared to susceptible strains, indicating a change in the characteristics of the cholinergic receptors. nih.gov In C. elegans, mutations in any of the seven genes associated with extreme levamisole resistance result in an abnormal receptor at the molecular level, as evidenced by altered binding of a tritiated levamisole derivative. jneurosci.org Both high and low-affinity binding components of the receptor can be affected by these mutations. nih.gov

Molecular Diagnostics and Predictive Markers for Resistance

The limitations of traditional in vivo and in vitro tests for anthelmintic resistance, such as the Fecal Egg Count Reduction Test (FECRT), have spurred the development of molecular diagnostics. nih.govnih.gov These traditional methods can be laborious, expensive, and often lack the sensitivity to detect resistance at its early stages. nih.govmdpi.com Molecular tools, in contrast, offer the potential for more rapid, sensitive, and specific detection of resistance-associated genetic markers. nih.govmdpi.com

Development of Molecular Assays (e.g., Indel Markers in acr-8 gene)

Research into the molecular basis of levamisole resistance has identified the nicotinic acetylcholine receptor (nAChR) subunit gene, acr-8, as a key player. nih.govbiorxiv.org Mutations within this gene can lead to reduced sensitivity of the nAChR to levamisole, thereby conferring resistance to the nematode. scite.ai

One of the notable developments in molecular diagnostics for levamisole resistance was the identification of an insertion/deletion (indel) polymorphism within the acr-8 gene of Haemonchus contortus. researchgate.netnih.gov Specifically, a 63-base pair indel located downstream from the splice acceptor site for the alternative third exon was found to be statistically correlated with levamisole resistance. researchgate.netnih.gov The absence of this indel was also linked to the expression of a truncated Hco-acr-8b transcript, which has been identified in several levamisole-resistant isolates. scite.ainih.gov

This discovery led to the development of a DNA-based assay to detect this indel, providing a potential molecular marker for levamisole resistance. researchgate.netnih.gov However, subsequent research has cast doubt on the universal utility of this 63-bp indel as a reliable marker. biorxiv.orgnih.govresearchgate.net Studies have shown that this indel can be present in susceptible parasite populations and absent in some resistant ones, suggesting it is a poor marker for resistance on its own. biorxiv.orgresearchgate.net

More recent investigations have identified other genetic variations in acr-8 that show a stronger correlation with levamisole resistance. A nonsynonymous single nucleotide polymorphism (SNP), resulting in a serine-to-threonine substitution at position 168 (S168T), has been strongly associated with levamisole resistance in H. contortus. nih.govbiorxiv.org An allele-specific PCR assay has been developed and optimized for the detection of this S168T variant, showing a high proportion of this variant in levamisole-resistant field populations. nih.gov

The development of such molecular assays involves several techniques, including:

Polymerase Chain Reaction (PCR): Used to amplify specific DNA regions, such as the section of the acr-8 gene containing the indel or SNP. nih.govresearchgate.net

Restriction Fragment Length Polymorphism (RFLP): A technique that can be used to differentiate between alleles based on differences in restriction enzyme cutting sites created by SNPs. nih.gov

Allele-Specific PCR (AS-PCR): Designed to specifically amplify one allele of a given SNP, allowing for the detection of resistance-associated variants. nih.gov

Deep Amplicon Sequencing: A high-throughput sequencing method that can be used to quantify the frequency of resistance alleles in a parasite population. nih.govmdpi.com

These molecular tools represent a significant step towards more effective surveillance and management of levamisole resistance. nih.govnih.gov

Correlation with In Vitro and In Vivo Efficacy Tests

A critical aspect of validating any molecular diagnostic marker is to establish a strong correlation between the presence of the marker and the results of established phenotypic resistance tests, both in vitro and in vivo.

The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to assess anthelmintic efficacy. nih.govmdpi.comnih.gov It compares the number of parasite eggs in feces before and after treatment. nih.gov While it provides a direct measure of drug efficacy in the host, it can be influenced by various factors and may not detect low levels of resistance. nih.govmdpi.com

In vitro assays, such as the Larval Development Test (LDT) and the Larval Paralysis Test (LPT), offer a more controlled environment to assess the susceptibility of parasite larvae to an anthelmintic. nih.govresearchgate.netnih.gov The LDT measures the concentration of a drug required to inhibit the development of larvae, while the LPT assesses the concentration that causes paralysis. researchgate.netnih.gov

Several studies have aimed to correlate the presence of molecular markers with the outcomes of these phenotypic tests. For instance, a study investigating the S168T SNP in the acr-8 gene of H. contortus found a strong association between the presence of the T allele (resistance-associated) and a resistant phenotype as determined by a larval development assay (DrenchRite®). nih.gov A highly levamisole-resistant population (EC₅₀: 9.36 μM) showed a high proportion (>75%) of larvae with the S168T variant, whereas the variant was absent in a susceptible isolate (EC₅₀: 0.57 μM). nih.gov

Conversely, research on the 63-bp indel in the acr-8 gene has shown a weaker correlation with phenotypic resistance. nih.govresearchgate.net In one study, after five years of exclusive levamisole use, nematodes developed resistance as detected by FECRT and an increase in the lethal concentrations (LC₅₀ and LC₉₀) in the LDT. nih.gov However, the 63-bp indel was not confirmed as a reliable molecular marker for this observed resistance. nih.gov The genotypic frequencies of the insertion did not consistently align with the resistance status of the different H. contortus isolates tested. nih.govresearchgate.net

The table below summarizes findings from a study correlating the S168T variant in the acr-8 gene with levamisole resistance in H. contortus field populations.

Table 1: Correlation of acr-8 S168T Variant with Levamisole Resistance in H. contortus

| Farm ID | Phenotype (Larval Development Assay) | EC₅₀ (μM) | S168T Variant Frequency |

|---|---|---|---|

| Farm 001 | Highly Resistant | 9.36 | >75% |

These findings underscore the importance of rigorous validation of any potential molecular marker against established in vivo and in vitro efficacy tests to ensure its reliability as a predictive tool for anthelmintic resistance. While some markers like the 63-bp indel in acr-8 have shown initial promise but later proven less reliable, others like the S168T SNP appear to be more robust predictors of levamisole resistance. nih.govbiorxiv.orgnih.gov

Environmental Fate and Ecotoxicological Research

Environmental Pathways and Distribution of Phosphorus Components

Phosphorus, primarily in the form of phosphate (B84403), is a critical nutrient for aquatic life. However, its excess in water bodies can lead to significant ecological disruptions. The environmental pathways and distribution of phosphorus components are influenced by numerous anthropogenic and natural sources, as well as transport mechanisms within aquatic environments.

Phosphorus in aquatic environments exists in both dissolved and particulate phases wisc.edu. Dissolved forms, such as orthophosphate, are readily available for uptake by aquatic organisms, including algae engagementhq.com. Phosphorus has a high affinity for soil and sediment particles, which influences its transport encyclopedie-environnement.org. In aquatic environments, phosphorus can be transported via surface runoff, leaching into groundwater, and sediment transport mdpi.comwisc.eduencyclopedie-environnement.org. Particulate phosphorus, including that adsorbed to soil particles, can be moved downstream during high flow events or through erosion mdpi.comwisc.edu. Sediments themselves can act as both a sink and a source of phosphorus, with processes like sediment weathering and low oxygen concentrations capable of releasing stored phosphorus back into the water column snepnetwork.org.

Ecotoxicological Impacts on Aquatic Ecosystems

The ecotoxicological impacts of excess phosphorus in aquatic ecosystems are primarily characterized by eutrophication, a process that severely degrades water quality and disrupts ecological balance.

Eutrophication is defined as the excessive enrichment of water bodies with nutrients, predominantly phosphorus in freshwater systems, leading to adverse ecological consequences environment-agency.gov.ukepa.govresearchgate.netencyclopedie-environnement.orgtnasc.com. This nutrient overload fuels rapid growth of aquatic vegetation, particularly algae.

Excess phosphorus acts as a limiting nutrient for algal growth in many freshwater ecosystems epa.govsnepnetwork.orgresearchgate.net. When phosphorus levels increase beyond natural concentrations, it stimulates excessive algal growth, commonly referred to as algal blooms epa.govsnepnetwork.orgresearchgate.net. These blooms can have several detrimental effects:

Oxygen Depletion: As algae in the bloom die and decompose, bacteria consume large amounts of dissolved oxygen in the water, leading to hypoxic or anoxic conditions (low or no oxygen) that can kill fish and other aquatic organisms epa.govresearchgate.netsnepnetwork.orgresearchgate.net.

Light Blockage: Dense algal blooms can block sunlight from reaching submerged aquatic plants, hindering their photosynthesis and growth epa.gov.

Toxin Production: Some algal blooms, particularly those involving cyanobacteria, can produce toxins harmful to aquatic life, livestock, and humans epa.govtnasc.com.

Disruption of Food Chains: The altered ecosystem dynamics due to algal blooms can disrupt aquatic food webs epa.govlongislandsoundstudy.net.

The provided search results indicate that both nitrates and phosphates have positive effects on algal growth researchgate.net. While specific data on Levamisole (B84282) phosphate's direct contribution to algal blooms is not present, its phosphate component means it could theoretically contribute to eutrophication if released into the environment in significant quantities.

Eutrophication Dynamics Induced by Excess Phosphorus

Consequences for Dissolved Oxygen Levels and Hypoxic Zones

The presence of phosphorus, a key component of levamisole phosphate, can significantly influence dissolved oxygen (DO) levels in aquatic environments through the process of eutrophication knowyourh2o.comresearchgate.netepa.govct.govusgs.govprimescholars.comwildfish.org. Phosphorus acts as a vital nutrient for aquatic plant and algal growth. When introduced into water bodies in excess, it can stimulate rapid and excessive proliferation of algae and aquatic vegetation, leading to algal blooms knowyourh2o.comresearchgate.netepa.govct.govprimescholars.comwildfish.org.

As these dense algal blooms mature, they eventually die. The subsequent decomposition of this organic matter by aerobic bacteria consumes large quantities of dissolved oxygen from the water column knowyourh2o.comresearchgate.netprimescholars.com. This process can lead to the development of hypoxic (low oxygen) or anoxic (no oxygen) conditions, particularly in bottom waters primescholars.commdpi.com. Hypoxia is detrimental to most aquatic organisms, including fish, as it impairs their physiological functions and can lead to mortality, creating "dead zones" within affected water bodies knowyourh2o.comresearchgate.netepa.govct.govprimescholars.commdpi.com. The intensification of eutrophication, often driven by nutrient inputs, is a primary cause of hypoxia in freshwater and marine ecosystems globally mdpi.com.

Impact on Aquatic Organism Communities and Biodiversity

This compound is characterized as harmful to aquatic life with long-lasting effects nih.gov. Beyond direct toxicity, its presence, particularly when contributing to nutrient loading that drives eutrophication, can profoundly impact aquatic organism communities and biodiversity.

Direct toxicity data for phosphate compounds, which may offer insight into the effects of the phosphate moiety, indicate varying sensitivities across aquatic trophic levels. For instance, in studies on phosphate compounds, the 72-hour EC50 for growth rate and yield in the alga Pseudokirchneriella subcapitata were reported as 0.456 mg/L and 0.262 mg/L, respectively. For the crustacean Daphnia magna, the 48-hour EC50 was 3.3 mg/L, and for the fish Oryzias laties, the 96-hour LC50 was 4.7 mg/L researchgate.net. While these are for phosphate compounds generally, they highlight the potential for adverse effects on aquatic life at certain concentrations. Studies have also indicated high mortality in salmon smolts bathed in levamisole at concentrations of 12.5 to 50 ppm, suggesting direct toxic effects at higher exposure levels researchgate.net.

Evaluation of Phosphorus Effects at Community and Ecosystem Levels

Phosphorus is recognized as a critical nutrient that fundamentally shapes aquatic ecosystems epa.goviipseries.orgfrontiersin.orgbritannica.comiisd.org. In many freshwater and estuarine environments, phosphorus is the primary limiting nutrient for primary productivity, meaning its availability dictates the growth rates of algae and aquatic plants frontiersin.orgbritannica.com. Consequently, phosphorus availability profoundly influences the diversity, abundance, and distribution of aquatic species, from microorganisms to fish iipseries.orgfrontiersin.org.

The introduction of excess phosphorus into aquatic systems, whether from agricultural runoff, wastewater discharge, or other anthropogenic sources, triggers eutrophication knowyourh2o.comresearchgate.netepa.govct.govwildfish.orgiisd.org. This process leads to increased primary production, often dominated by nuisance algal blooms researchgate.netct.govwildfish.org. The ecological consequences cascade through the food web: increased primary production can initially support larger populations of grazers, but the subsequent decomposition of dead algae depletes dissolved oxygen, leading to habitat degradation and potential die-offs of fish and other oxygen-dependent organisms knowyourh2o.comresearchgate.netct.govprimescholars.com.

While direct toxicity of phosphate itself is generally low at typical environmental concentrations, its role as a nutrient driving eutrophication represents a significant indirect pathway for ecosystem-level impacts researchgate.net. The management of phosphorus inputs is therefore crucial for preserving the health and biodiversity of aquatic ecosystems epa.govct.goviipseries.org.

Degradation and Persistence Studies of Levamisole in Environmental Matrices

The environmental persistence and degradation pathways of levamisole are important factors in determining its long-term ecological risk. Research suggests that levamisole undergoes some degree of biotransformation in surface waters, though its persistence can be influenced by the presence of microbial communities plymouth.ac.uk.

Studies have indicated that levamisole concentrations can decrease in the presence of bacterio-plankton, with a 19% reduction observed over 21 days in laboratory microcosms plymouth.ac.uk. This suggests that microbial degradation plays a role in its environmental fate, classifying levamisole as "pseudo-persistent" rather than highly persistent, especially when compared to other pharmaceuticals that showed no significant reduction under similar conditions plymouth.ac.uk.

In vivo studies also point to rapid metabolism. For instance, in sheep, levamisole exhibits a plasma elimination half-life of 3 to 6 hours, indicating efficient metabolic processing within the organism mdpi.com. Similarly, rapid metabolism has been observed in fish nih.gov. However, environmental degradation rates can differ significantly from metabolic rates within organisms. Data on levamisole's degradation in soil, particularly under aerobic conditions, are limited herts.ac.uk.

Pathways of Pharmaceutical Entry into the Environment

Pharmaceuticals, including this compound, enter the environment through various pathways, predominantly linked to human and animal use diva-portal.orgacs.org. Key routes include:

Wastewater Treatment Plants (WWTPs): Excreted pharmaceuticals and residues from human or animal waste are often discharged into sewage systems. While WWTPs can remove a portion of these compounds, many pharmaceuticals and their metabolites are not completely eliminated and can be released into receiving waters through treated effluent knowyourh2o.comdiva-portal.orgacs.orggau.edu.bdmdpi.comnih.gov.

Agricultural Runoff: The application of animal manure containing excreted pharmaceuticals to agricultural land can lead to their transport into surface waters via runoff, especially during rainfall events knowyourh2o.comiisd.orgdiva-portal.org.

Aquaculture Operations: Wastewater from aquaculture, which may contain residual levamisole used for treating fish or other aquatic organisms, is a direct pathway for its entry into aquatic environments gau.edu.bdresearchgate.netumanitoba.camdpi.com.

Animal Excretion: Direct excretion of unmetabolized or metabolized levamisole by treated animals (e.g., livestock, aquaculture species) contributes to its presence in soil, manure, and subsequently water bodies iisd.orgmdpi.comresearchgate.net.

Improper Disposal: Direct disposal of unused or expired pharmaceuticals into sewage systems or landfills can also contribute to environmental contamination diva-portal.orgmdpi.com.

Environmental Transformation and Metabolite Formation

Once in the environment, levamisole can undergo transformation through biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes diva-portal.orgmdpi.com. While levamisole itself shows some susceptibility to biotransformation, its transformation products, or metabolites, can also be of environmental concern diva-portal.orgmdpi.com.

Levamisole is known to be extensively metabolized, primarily in the liver, into various compounds mdpi.com. A main metabolite identified in urine is p-hydroxylevamisole and its glucuronide conjugates mdpi.com. The fate of these metabolites in the environment, including their persistence, mobility, and potential toxicity, requires further investigation. It is recognized that pharmaceutical transformation products can retain, or even exhibit higher, biological activity and toxicity compared to their parent compounds diva-portal.orgmdpi.com. Understanding the specific environmental transformation pathways and the ecotoxicological profiles of levamisole metabolites is crucial for a comprehensive environmental risk assessment.

Compound List:

this compound

Levamisole

Levamisole hydrochloride

Phosphoric acid

p-hydroxylevamisole

Advanced Analytical Methodologies for Detection and Quantification

Novel Detection Probes and Sensors

Potentiometric Membrane Sensors for Levamisole (B84282) Determination

Potentiometric membrane sensors, particularly ion-selective electrodes (ISEs), have emerged as valuable tools for the direct and rapid determination of levamisole. These sensors offer several advantages, including simplicity of design, ease of operation, cost-effectiveness, and good selectivity, making them suitable for various analytical applications, including pharmaceutical analysis and the detection of drug residues abechem.irzldm.rujournalijar.comresearchgate.netmedmedchem.com. The principle behind these sensors involves the development of a potential difference across a selective membrane that is sensitive to the concentration of the target analyte, in this case, the levamisole cation (LevH⁺) abechem.irresearchgate.net.

Sensor Design and Composition

The development of potentiometric membrane sensors for levamisole typically involves incorporating specific ion-pairing agents (IPAs) as electroactive materials within a plasticized polyvinyl chloride (PVC) matrix. These IPAs are designed to selectively complex with the levamisole cation, facilitating the transduction of its concentration into an electrical potential zldm.rujournalijar.comresearchgate.netresearchgate.netmedwinpublishers.com.

Commonly employed ion-pairing agents include:

Organic dyes: Such as Tropeoline 00 abechem.irresearchgate.net and Bromophenol blue zldm.ru.

Metal halide complexes: Including ammonium (B1175870) reineckate, potassium tetraiodomercurate medwinpublishers.commedwinpublishers.com, tetraiodobismutate (BiI₄⁻), and tetraiodostibiate (SbI₄⁻) researchgate.netmedjchem.com.

Heteropoly acids: Such as phosphotungstic acid (PTA) and phosphomolybdic acid (PMA) journalijar.com.

Performance Characteristics

The analytical performance of these potentiometric sensors is evaluated based on several key parameters, including the linear response range, the slope of the electrode function (Nernstian response), the limit of detection (LOD), response time, operational pH range, and selectivity. Research has demonstrated that various sensor formulations exhibit robust performance for levamisole determination.

Linearity and Slope: Sensors typically display a linear relationship between the logarithm of levamisole concentration and the electrode potential over a wide concentration range, often from approximately 10⁻⁶ M to 10⁻¹ M. The slopes of the electrode function are generally close to the theoretical Nernstian value of 59.2 mV per decade of concentration change at 25°C, with reported values ranging from 39 mV/decade to 59.2 mV/decade, depending on the sensor composition zldm.rujournalijar.commedwinpublishers.commedwinpublishers.commedjchem.com.

Limit of Detection (LOD): The LOD for levamisole determination using these sensors is typically in the low molar range, often in the order of 10⁻⁶ M or lower, indicating high sensitivity journalijar.com. Some studies report LODs in parts per million (ppm) as well medwinpublishers.com.

Response Time: Most developed sensors exhibit fast response times, generally within 10 seconds, allowing for rapid analysis zldm.rujournalijar.com.

pH Range: The operational pH range for these sensors is typically broad, often extending from pH 2 to 8 or even higher, ensuring applicability in various sample matrices zldm.rujournalijar.com.

Selectivity: Potentiometric sensors have demonstrated good selectivity towards levamisole in the presence of related substances, common pharmaceutical excipients, and various metal ions, which is crucial for accurate quantification in complex samples zldm.ruresearchgate.netresearchgate.net.

Stability and Lifespan: The developed sensors often show good stability and a practical operational lifespan, with some studies reporting usability for several weeks (e.g., 8 weeks or 30 days) without significant deterioration in performance zldm.rujournalijar.comresearchgate.net.

Research Findings and Applications

Studies have successfully applied these potentiometric membrane sensors for the determination of levamisole in various matrices, including pure drug samples, pharmaceutical formulations (e.g., tablets and liniments), and biological fluids such as human plasma, urine, and bovine milk zldm.rujournalijar.comresearchgate.netmedwinpublishers.com. The sensors have also been utilized as indicator electrodes in potentiometric titrations for levamisole quantification researchgate.netmedwinpublishers.com. The performance of these sensors has been validated by comparing results with standard analytical methods, such as atomic absorption spectrometry (AAS) and high-performance liquid chromatography (HPLC), demonstrating good agreement and accuracy journalijar.commedwinpublishers.com.

The continuous development of novel ion-pairing agents and membrane compositions aims to further enhance sensor performance, including sensitivity, selectivity, and long-term stability, for even more robust and versatile levamisole detection.

Table 1: Performance Characteristics of Levamisole Potentiometric Membrane Sensors

| Sensor Type / Ion Pair | Plasticizer Used | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) | Response Time (s) | pH Range | Lifespan (days) |

| Levamisole-Tropeoline 00 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Levamisole-Bromophenol blue | DBP, DEP, DOP, DNP, TCP | 1 × 10⁻⁵ – 1 × 10⁻¹ | 52.1 ± 1.0 | Not Specified | 10 | 3.0 – 8.0 | ≥ 56 |

| Levamisole-Ammonium Reineckate | DOP / NPOE | 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ (NPOE) | 57 ± 0.1 | 0.21± 0.7 ppm | Fast | Not Specified | Not Specified |

| Levamisole-Potassium Tetraiodomercurate | DOP / NPOE | 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ (DOP) | 39 ± 0.5 | 0.21± 0.7 ppm | Fast | Not Specified | Not Specified |

| Levamisole-PTA | DBP | 1.0 × 10⁻⁶ – 1.0 × 10⁻² | 59.2 ± 0.4 | 1.0 × 10⁻⁶ | < 10 | 2-8 | 40 |

| Levamisole-PMA | DBP | 1.0 × 10⁻⁵ – 1.0 × 10⁻² | 58.31 ± 0.4 | 2.8 × 10⁻⁶ | < 10 | 2-8 | 37 |

| Levamisole-SbI₄⁻ | Not Specified | 7.9 × 10⁻⁶ – 1 × 10⁻¹ | 50.6 – 53.4 | 5.0 × 10⁻⁵ – 1.5 × 10⁻⁴ | Not Specified | 2.8 – 6.0 | 30 |

| Levamisole-BiI₄⁻ | Not Specified | 7.9 × 10⁻⁵ – 1 × 10⁻¹ | 50.6 – 53.4 | 5.0 × 10⁻⁵ – 1.5 × 10⁻⁴ | Not Specified | 2.8 – 6.0 | 30 |

Note: "Not Specified" indicates that the parameter was not explicitly detailed in the relevant search snippets. "Fast" indicates a rapid response time as described in the source. Slopes are reported as mV/decade unless otherwise specified (e.g., mV/pC).

Compound List:

Levamisole

Levamisole phosphate (B84403)

Research Applications As a Biochemical Probe

Utilization as an Alkaline Phosphatase (ALP) Inhibitor in Biochemical Assays

Levamisole (B84282) is widely employed as a selective inhibitor of most alkaline phosphatase (ALP) isoenzymes, a property that makes it an invaluable tool in biochemical assays. Its inhibitory action is both stereospecific and primarily uncompetitive, meaning it binds to the enzyme-substrate complex. google.comresearchgate.net

This inhibition is particularly effective against tissue non-specific alkaline phosphatase (TNAP) isoenzymes found in tissues such as the liver, bone, and kidney. google.comresearchgate.net Conversely, it has minimal effect on intestinal and placental ALP isoenzymes. google.comresearchgate.net This differential inhibition allows for the specific measurement of certain ALP activities in the presence of others. For instance, in immunohistochemistry, levamisole is added to block endogenous tissue ALP activity when using a calf intestinal ALP-conjugated antibody as the reporter, thereby preventing background noise and ensuring signal specificity. nih.govthermofisher.com

Studies have demonstrated a dose-dependent inhibition of ALP by levamisole. For example, a 1 mM concentration of levamisole can inhibit ALP activity by 80-90%. columbia.eduthermofisher.com This characteristic is exploited in assays to confirm that an observed biological effect, such as the hydrolysis of pyrophosphate in vascular tissue, is indeed mediated by TNAP. columbia.edu The inhibition is reversible; its effects can be reversed within minutes to hours after removal of the compound. thermofisher.com

| Parameter | Description | Reference |

|---|---|---|

| Mechanism of Inhibition | Primarily uncompetitive; forms a complex with the phosphoenzyme. | google.comresearchgate.netthermofisher.com |

| Stereospecificity | The L-isomer (levamisole) is the active inhibitor; the D-isomer (dexamisole) has no significant effect. | google.comthermofisher.com |

| Inhibited Isoenzymes | Strongly inhibits liver, bone, kidney, and spleen isoenzymes (TNAP). | google.comresearchgate.net |

| Resistant Isoenzymes | Barely affects intestinal and placental isoenzymes. | google.comresearchgate.netthermofisher.com |

| Effective Concentration | ~80-90% inhibition observed at 1 mM. | columbia.eduthermofisher.com |

| Inhibition Constant (Ki) | Reported as 45 µM for ecto-pNPPase activity in fetal rat calvaria cells. | thermofisher.com |

Investigation of Cellular Phosphatase Activity via Imaging Techniques

In the field of cellular imaging, levamisole serves as a critical control to validate the specificity of fluorescent probes designed to detect ALP activity. nih.gov When researchers develop new fluorogenic substrates that "turn on" or emit a signal upon dephosphorylation by ALP, they must prove that the signal is not generated by other cellular phosphatases.

The standard method for this validation involves pre-treating the cells with levamisole before adding the fluorescent probe. If the probe is specific for ALP, the presence of levamisole will block the enzymatic activity, resulting in a significant reduction or complete absence of the fluorescent signal. nih.govnih.gov This approach has been successfully used to validate a variety of probes in different cell lines, including HeLa and C2C12 cells. nih.govnih.govthermofisher.com For example, when HeLa cells were treated with a fluorescent probe for ALP, a bright intracellular signal was detected; however, in cells pre-incubated with levamisole, there was a marked decrease in fluorescence, confirming the probe's specificity for ALP. nih.gov

| Fluorescent Probe | Cell Line | Observation with Levamisole | Reference |

|---|---|---|---|

| TCF-ALP | C2C12 | Minimal fluorescence observed in pre-treated cells, supporting the probe's primary reporting on ALP activity. | nih.gov |

| Probe 1 (iminocoumarin-benzothiazole derivative) | HeLa | A marked decrease in fluorescence intensity within cells pre-incubated with 10 mM levamisole. | nih.gov |

| TCF-based long-wavelength probe | HeLa, C2C12 | Used to confirm that the probe's "turn on" response is due to ALP-mediated hydrolysis. | thermofisher.com |

Application in Studies of Neuronal Activity and Neurotransmission Mechanisms

Levamisole's utility as a biochemical probe extends to neuroscience, where it is used to investigate neuronal activity and neurotransmission, primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). invivogen.comnih.gov It acts as a selective agonist at nematode nAChRs, which is the basis of its anthelmintic properties. invivogen.comnih.gov In mammals, it functions as an allosteric modulator of certain neuronal nAChRs.

Studies on heterologously expressed human neuronal nAChRs (α3β2 and α3β4 subtypes) have shown that levamisole has a dual effect: at micromolar concentrations, it potentiates the response to acetylcholine, while at millimolar concentrations, it is inhibitory. This modulatory effect allows researchers to probe the function and regulation of these specific receptor subtypes in neuronal circuits. Its ability to activate nAChRs has also been utilized in animal models to study mechanisms of seizure activity.

| Neuronal Target | Observed Effect | System/Model | Reference |

|---|---|---|---|

| Human Neuronal nAChRs (α3β2, α3β4) | Allosteric modulator: Potentiation at µM concentrations, inhibition at mM concentrations. | Xenopus oocytes | |

| Neuronal nAChRs | Activation linked to reduction in seizure threshold. | Mice | |

| Voltage-Dependent Sodium Channels (putative) | Inhibition; suppression of neuronal response and axonal conduction. | Mouse somatosensory cortex slices |

Employment in Protein-Fragment Complementation Assays for Pathway Analysis

Protein-fragment complementation assays (PCAs) are powerful techniques used to study protein-protein interactions (PPIs) in living cells. The principle involves splitting a reporter protein into two inactive fragments and fusing each fragment to one of two proteins of interest. If the target proteins interact, they bring the reporter fragments into close proximity, allowing them to reassemble into a functional reporter protein whose activity can be measured.

While levamisole is not a direct component of the PCA technology itself, its application as a specific ALP inhibitor is highly relevant for PCAs that employ a levamisole-insensitive ALP isoenzyme as the reporter. Reporter proteins such as Secreted Placental Alkaline Phosphatase (SEAP) or calf intestinal ALP are ideal for this purpose because they are not inhibited by levamisole. nih.govthermofisher.com

Pharmacological Investigations in Animal Models Research Methodologies

Pharmacokinetic and Pharmacodynamic Modeling in Veterinary Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects. In veterinary species, these investigations help establish appropriate treatment regimens and predict drug behavior in different animal populations.

Absorption, Distribution, and Elimination Studies